molecular formula C6H8ClF3N2 B2396015 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-amine hydrochloride CAS No. 1820747-27-0

2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-amine hydrochloride

Cat. No.: B2396015
CAS No.: 1820747-27-0
M. Wt: 200.59
InChI Key: HLOREIKYGBCRGY-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-amine hydrochloride is a fluorinated ethylamine derivative characterized by a trifluoromethyl group at the β-position and a pyrrole ring substituted at the α-carbon. The hydrochloride salt enhances solubility in polar solvents, a critical feature for bioavailability in drug design.

Properties

IUPAC Name

2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2.ClH/c7-6(8,9)5(10)4-2-1-3-11-4;/h1-3,5,11H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOREIKYGBCRGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 2,2,2-trifluoroacetaldehyde with pyrrole under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-amine hydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amine derivatives .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing pyrrole structures. For instance, derivatives of pyrrole have shown potent activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that specific pyrrole derivatives exhibited higher potency compared to standard antibiotics like vancomycin .

Case Study:
A series of pyrrole-based compounds were synthesized and evaluated for their antibacterial activity. One compound displayed a minimum inhibitory concentration (MIC) of 0.125 μg/mL against MRSA, significantly outperforming conventional treatments .

Anti-inflammatory Properties

The compound has also been investigated for its potential as a COX-II inhibitor. Inhibitors of cyclooxygenase enzymes are critical in managing inflammation and pain. Research indicates that certain derivatives of this compound can inhibit COX-II with efficacy comparable to established drugs like Celecoxib .

Data Table: COX-II Inhibition Potency

Compound NameIC50 (μmol/kg)Comparison DrugIC50 (μmol/kg)
2,2,2-Trifluoro...35.7Celecoxib32.1
Other Pyrrole Deriv.38.7--

Fluorinated Materials

The trifluoromethyl group in the compound enhances its stability and lipophilicity, making it suitable for developing advanced materials with unique properties. Fluorinated compounds are integral in creating coatings with improved chemical resistance and low surface energy.

Case Study:
Research has shown that incorporating trifluoromethyl groups into polymer matrices can significantly enhance hydrophobicity and chemical durability . This property is beneficial for applications in protective coatings and high-performance materials.

Toxicological Considerations

While exploring the applications of 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-amine hydrochloride, it is crucial to consider its safety profile. The compound is classified as harmful if swallowed and can cause skin and eye irritation . Proper handling and safety measures should be observed during research and application.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s closest analogs differ primarily in the substituent attached to the α-carbon of the ethanamine backbone. Key comparisons include:

Compound Name CAS Molecular Formula Molecular Weight Substituent Key Features
2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethan-1-amine hydrochloride 1447607-32-0 C₆H₁₁ClF₃NO 205.61 Tetrahydrofuran (ether ring) Increased polarity due to oxygen in THF; potential for improved aqueous solubility
2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine hydrochloride Not provided C₁₁H₁₃ClF₃NO₃ 301.69 3,4,5-Trimethoxyphenyl High hydrophobicity (logP = 1.167); bulky aromatic group may enhance CNS penetration
(R)-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride 2089671-41-8 C₅H₉ClF₃NO 203.58 Oxetane (3-membered oxygen ring) Compact structure with strained oxetane; improved metabolic stability
2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-amine hydrochloride 1909337-90-1 C₇H₉ClF₃NO 215.60 5-Methylfuran Electron-rich furan may enhance binding to serotonin or dopamine receptors
2-{5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride Not provided C₉H₁₀ClF₄N₃ 259.65 Pyrrolopyridine (fused ring) Expanded π-system for enhanced aromatic interactions; potential kinase inhibition

Physicochemical and Pharmacological Differences

  • Solubility and Polarity : The tetrahydrofuran and oxetane derivatives (CAS 1447607-32-0 and 2089671-41-8) exhibit higher polarity due to ether oxygen atoms, favoring aqueous solubility. In contrast, the trimethoxyphenyl analog (logP = 1.167) is more hydrophobic, likely suited for blood-brain barrier penetration .
  • Thermal Stability : The trimethoxyphenyl compound has a documented melting point of 234–236°C, suggesting high crystalline stability compared to pyrrole-based analogs, which typically melt at lower temperatures due to weaker intermolecular forces .

Research and Application Insights

  • Medicinal Chemistry : The trimethoxyphenyl and pyrrolopyridine analogs are prominent in anticancer research due to their structural resemblance to tubulin-binding agents (e.g., combretastatins) and kinase inhibitors, respectively .
  • Chemical Biology : The oxetane derivative’s metabolic stability makes it a candidate for PET radiotracer development .
  • Limitations : The pyrrole-based compound may face oxidative degradation due to the reactive nitrogen heterocycle, whereas fluorinated furan or phenyl analogs offer greater stability .

Biological Activity

2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-amine hydrochloride (CAS No. 151509-97-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C6H6F3NC_6H_6F_3N with a molecular weight of 165.11 g/mol. It is characterized by the presence of trifluoromethyl and pyrrole moieties which contribute to its biological activity.

PropertyValue
CAS Number151509-97-6
Molecular FormulaC6H6F3N
Molecular Weight165.11 g/mol
Melting Point55 - 57 °C
Purity≥95%

Synthesis

The synthesis of this compound typically involves the reaction of pyrrole derivatives with trifluoroacetaldehyde followed by amination processes. This method allows for the introduction of the trifluoromethyl group which is crucial for its biological activity.

Antitumor Properties

Research indicates that compounds containing pyrrole structures exhibit antitumor activity through various mechanisms including inhibition of protein kinases and interaction with growth factor receptors such as EGFR and VEGFR. For instance, derivatives similar to 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-amine have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo models .

Antioxidant Activity

The antioxidant properties of pyrrole derivatives have been documented extensively. Studies demonstrate that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments. The DPPH assay has been utilized to quantify this activity, showing significant radical scavenging capabilities .

The mechanisms underlying the biological activities of this compound are thought to involve:

  • Inhibition of Kinases : Compounds with similar structures have been shown to inhibit various kinases involved in cancer progression.
  • Membrane Interaction : The ability to intercalate into lipid bilayers may alter membrane dynamics and affect receptor signaling pathways .

In Vitro Studies

A study investigated the antiproliferative effects of several pyrrole derivatives on human cancer cell lines. The results indicated that modifications in the side groups significantly influenced their biological activity. Notably, compounds with trifluoromethyl groups exhibited enhanced potency against colon cancer cell lines .

In Vivo Studies

In vivo experiments using rodent models demonstrated that certain pyrrole derivatives could inhibit tumor growth effectively when administered at specific dosages. The compounds were well-tolerated with minimal toxicity observed .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-amine hydrochloride, and how can side reactions be minimized?

  • Methodology : The synthesis typically involves reductive amination of 1H-pyrrole-2-carbaldehyde with trifluoroethylamine precursors, followed by HCl salt formation. Key parameters include:

  • Temperature control (<0°C during aldehyde activation to prevent polymerization) .

  • Use of NaBH₃CN or catalytic hydrogenation for selective amine reduction .

  • Side reactions (e.g., pyrrole ring alkylation) are mitigated by steric hindrance from the trifluoromethyl group .

    Reaction Parameter Optimal Condition Impact on Yield
    SolventAnhydrous THF/MeOHReduces hydrolysis
    CatalystPd/C (5%)>85% conversion
    pH during salt formation4–5 (HCl gas)Stabilizes amine

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Techniques :

  • ¹H/¹⁹F NMR : Confirm absence of unreacted aldehyde (δ 9.5–10 ppm) and presence of trifluoromethyl (-CF₃) at δ -60 to -70 ppm .
  • HPLC-MS : Use C18 column (ACN/0.1% TFA gradient) to detect impurities <0.5% .
  • X-ray Diffraction : Resolve stereochemical ambiguities in the pyrrole-amine linkage .

Advanced Research Questions

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina with PyMOL visualization to model binding to fluorophore-labeled proteins (e.g., cytochrome P450). The trifluoromethyl group enhances hydrophobic interactions, while the pyrrole nitrogen participates in H-bonding .

  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

    Target Protein Binding Affinity (ΔG, kcal/mol) Key Interactions
    Serotonin Receptor-9.2 ± 0.3π-Stacking (pyrrole)
    CYP3A4-7.8 ± 0.5H-bond (amine-HCl)

Q. How can researchers resolve contradictions in reported solubility and stability data?

  • Contradiction Analysis :

  • Solubility Discrepancies : Aqueous solubility ranges from 12 mg/mL (pH 7.4) to 45 mg/mL (pH 2.0) due to protonation of the amine group. Use potentiometric titration (GLpKa) to determine pH-dependent solubility profiles .
  • Stability in Solution : Degradation via Hofmann elimination is observed at >40°C. Stabilize with 0.01 M HCl and inert atmosphere (N₂) during storage .

Q. What experimental designs differentiate enantiomeric effects in chiral derivatives of this compound?

  • Chiral Resolution :

  • HPLC with Chiralpak IA : Isolate (R)- and (S)-enantiomers using hexane:isopropanol (80:20) mobile phase.
  • Biological Assays : Compare IC₅₀ values in receptor-binding assays (e.g., ≥10-fold difference in GABAₐ affinity for (R)-enantiomer) .

Methodological Challenges

Q. How to optimize reaction scalability without compromising enantiomeric purity?

  • Scale-Up Protocol :

  • Continuous Flow Synthesis : Reduce racemization by minimizing residence time (5–10 min) in microreactors .
  • In-line PAT (Process Analytical Technology) : Monitor reaction progress via FTIR for real-time adjustment of stoichiometry .

Q. What in vitro/in vivo models best correlate with observed biological activity?

  • Model Selection :

  • In Vitro : HEK293 cells transfected with GPCRs (EC₅₀ determination via cAMP assay) .
  • In Vivo : Zebrafish models for neuroactivity screening (LC₅₀ ~ 50 µM, behavioral endpoints) .

Data Gaps and Future Directions

  • Unresolved Issues :
    • Role of the pyrrole ring’s tautomerism in altering biological activity (requires 2D-NMR studies) .
    • Long-term stability of hydrochloride salt under humid conditions (accelerated stability studies needed) .

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